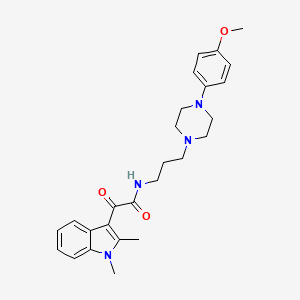
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide
Overview
Description
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide, also known as BDP-9066, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the class of phenylacetamides and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist. This means that it blocks the action of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking dopamine, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide may reduce the symptoms of schizophrenia and drug addiction.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of dopamine in the brain, which may be responsible for its antipsychotic and anti-addictive effects. Additionally, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide has been shown to increase the levels of the neurotransmitter serotonin, which is involved in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide in lab experiments is that it has a well-established synthesis method and is readily available in large quantities. Additionally, its potential applications in the treatment of schizophrenia and drug addiction make it an attractive compound for research. However, one limitation of using N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide. One area of interest is its potential as a treatment for other psychiatric disorders, such as bipolar disorder and depression. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitters in the brain. Finally, studies are needed to determine the long-term safety and efficacy of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide in humans.
Scientific Research Applications
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is its potential as a drug for the treatment of schizophrenia. Studies have shown that N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide has antipsychotic effects and may be effective in treating the positive symptoms of schizophrenia. Additionally, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide has been studied for its potential as a treatment for drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c1-14-3-2-4-15(11-14)12-19(22)21(17-7-5-16(20)6-8-17)18-9-10-25(23,24)13-18/h2-11,18H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPKHJGCLAZYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-6-bromobenzo[d]thiazole](/img/structure/B3290128.png)

![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3290139.png)

![3-(4-methylbenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3290150.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethylbenzamide](/img/structure/B3290153.png)
![Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3290164.png)
![2-Phenethyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3290171.png)



